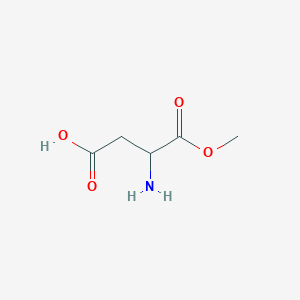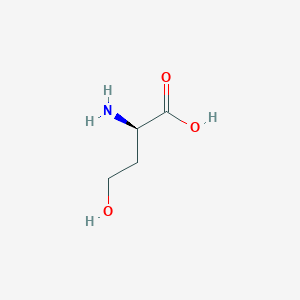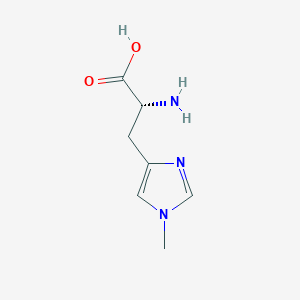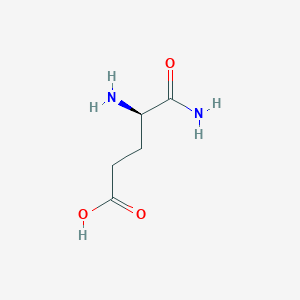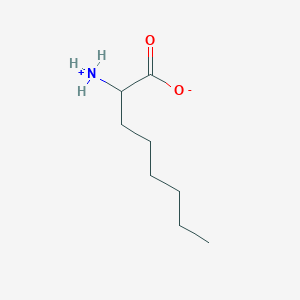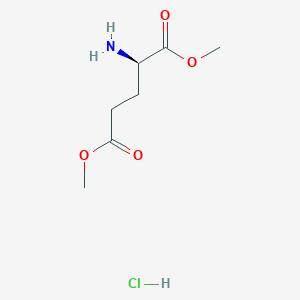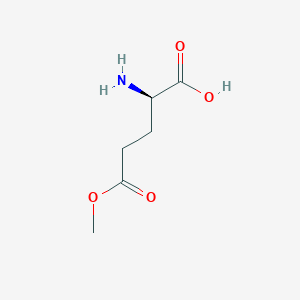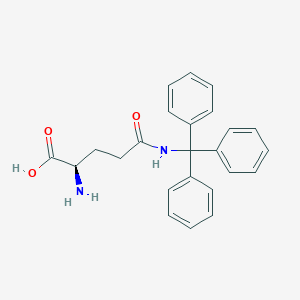
S-苯基-L-半胱氨酸
描述
S-Phenyl-L-cysteine: is an organic compound with the molecular formula C9H11NO2S 3-(Phenylthio)-L-Alanine or 4-Thia-L-homophenylalanine . This compound is characterized by the presence of a phenyl group attached to the sulfur atom of the cysteine molecule. It is a derivative of the amino acid cysteine and is used in various scientific and industrial applications .
科学研究应用
Chemistry:
- S-Phenyl-L-cysteine is used as a building block in peptide synthesis and other organic synthesis reactions .
Biology:
- It is used in studies related to protein structure and function, particularly in the context of sulfur-containing amino acids .
Medicine:
- S-Phenyl-L-cysteine has potential applications as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV). Its chemical configuration is comparable to the anti-AIDS drug nelfinavir .
Industry:
作用机制
Target of Action
S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for the human immunodeficiency virus (HIV) . The primary target of S-Phenyl-L-cysteine is the HIV protease, an enzyme that is crucial for the life-cycle of HIV .
Mode of Action
It is believed to act in a manner similar to nelfinavir, a well-known anti-aids drug . Like nelfinavir, S-Phenyl-L-cysteine may inhibit the HIV protease, thereby preventing the virus from maturing and proliferating .
Biochemical Pathways
S-Phenyl-L-cysteine is synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This chemoenzymatic method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . The affected pathway is the cysteine-biosynthetic pathway .
Result of Action
The molecular and cellular effects of S-Phenyl-L-cysteine’s action are primarily related to its potential role as an antiretroviral/protease inhibitor . By inhibiting the HIV protease, S-Phenyl-L-cysteine may prevent the maturation and proliferation of HIV, thereby exerting an antiretroviral effect .
Action Environment
生化分析
Biochemical Properties
S-Phenyl-L-cysteine interacts with a variety of enzymes and proteins, most notably tryptophan synthase . This interaction is crucial for the synthesis of S-Phenyl-L-cysteine from thiophenol and L-serine . The nature of these interactions involves a four-step reaction sequence, including a Grignard reaction, hydrolysis, and enzymatic synthesis .
Cellular Effects
The effects of S-Phenyl-L-cysteine on cellular processes are primarily related to its potential role as an antiretroviral/protease inhibitor for HIV . It is believed to influence cell function by suppressing HIV protease, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, S-Phenyl-L-cysteine exerts its effects through binding interactions with biomolecules, particularly enzymes like tryptophan synthase . This interaction leads to changes in gene expression and potentially enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Phenyl-L-cysteine have been observed to be long-term . The compound is stable, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-Phenyl-L-cysteine in animal models vary with dosage
Metabolic Pathways
S-Phenyl-L-cysteine is involved in metabolic pathways related to the synthesis of optically active compounds . It interacts with enzymes such as tryptophan synthase
准备方法
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Method: One of the highly efficient methods for preparing optically active S-Phenyl-L-cysteine involves the use of tryptophan synthase. The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase.
Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.
Industrial Production Methods: The industrial production of S-Phenyl-L-cysteine typically follows the chemoenzymatic method due to its higher efficiency and yield. The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 is common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: S-Phenyl-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: S-Phenyl-L-cysteine can participate in substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the phenyl group or other substituents.
相似化合物的比较
- S-Benzyl-L-cysteine
- S-Methyl-L-cysteine
- S-tert-Butylmercapto-L-cysteine
Comparison:
- S-Benzyl-L-cysteine: Similar to S-Phenyl-L-cysteine but with a benzyl group instead of a phenyl group. It is used in similar applications but may have different reactivity and properties.
- S-Methyl-L-cysteine: Contains a methyl group instead of a phenyl group. It is less bulky and may have different steric and electronic effects.
- S-tert-Butylmercapto-L-cysteine: Contains a tert-butyl group, which provides steric hindrance and may affect the compound’s reactivity and interactions.
Uniqueness: S-Phenyl-L-cysteine is unique due to its phenyl group, which provides specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .
属性
IUPAC Name |
(2R)-2-amino-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBQWNJDIAEES-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187882 | |
| Record name | beta-Phenylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | S-Phenylcysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34317-61-8 | |
| Record name | beta-Phenylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Phenylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


